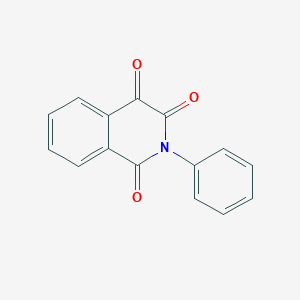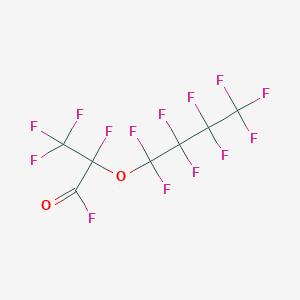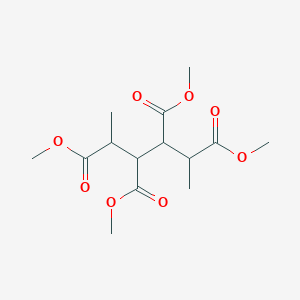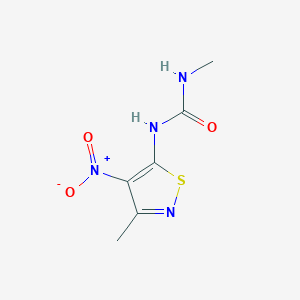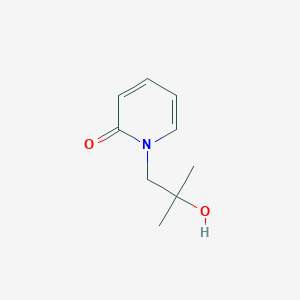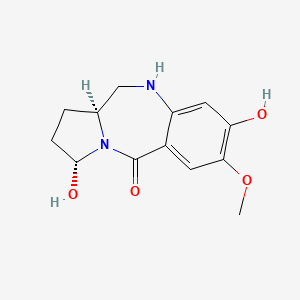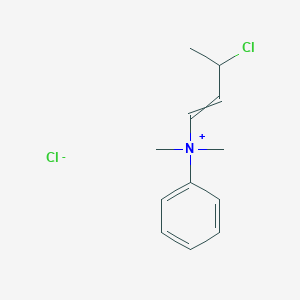
N-(3-Chlorobut-1-en-1-yl)-N,N-dimethylanilinium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Chlorobut-1-en-1-yl)-N,N-dimethylanilinium chloride is a chemical compound with a unique structure that includes a chlorinated butene moiety attached to a dimethylanilinium group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorobut-1-en-1-yl)-N,N-dimethylanilinium chloride typically involves the reaction of 3-chlorobut-1-ene with N,N-dimethylaniline in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over the reaction parameters, leading to efficient production of this compound.
化学反応の分析
Types of Reactions
N-(3-Chlorobut-1-en-1-yl)-N,N-dimethylanilinium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or alcohols, while substitution reactions can produce a variety of substituted anilinium compounds.
科学的研究の応用
N-(3-Chlorobut-1-en-1-yl)-N,N-dimethylanilinium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound can be used in studies involving cell signaling and receptor binding due to its structural similarity to certain biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(3-Chlorobut-1-en-1-yl)-N,N-dimethylanilinium chloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in chemical reactions or biological systems.
類似化合物との比較
Similar Compounds
3-Chloro-1-butene: A simpler compound with a similar chlorinated butene structure.
N,N-Dimethylaniline: Shares the dimethylanilinium group but lacks the chlorinated butene moiety.
(3-Chloro-1-butyn-1-yl)benzene: Another compound with a chlorinated butene structure but with a benzene ring instead of an anilinium group.
Uniqueness
N-(3-Chlorobut-1-en-1-yl)-N,N-dimethylanilinium chloride is unique due to its combination of a chlorinated butene moiety and a dimethylanilinium group. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
特性
CAS番号 |
65199-36-2 |
|---|---|
分子式 |
C12H17Cl2N |
分子量 |
246.17 g/mol |
IUPAC名 |
3-chlorobut-1-enyl-dimethyl-phenylazanium;chloride |
InChI |
InChI=1S/C12H17ClN.ClH/c1-11(13)9-10-14(2,3)12-7-5-4-6-8-12;/h4-11H,1-3H3;1H/q+1;/p-1 |
InChIキー |
ZGMTWMAJWYQQJP-UHFFFAOYSA-M |
正規SMILES |
CC(C=C[N+](C)(C)C1=CC=CC=C1)Cl.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



